molecular formula C55H60FN9O13 B12393659 MC-Gly-Gly-Phe-Gly-(S)-Cyclopropane-Exatecan

MC-Gly-Gly-Phe-Gly-(S)-Cyclopropane-Exatecan

货号: B12393659
分子量: 1074.1 g/mol
InChI 键: WKCCHLIWLNJSMH-DVXRIDOZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

相似化合物的比较

生物活性

MC-Gly-Gly-Phe-Gly-(S)-Cyclopropane-Exatecan is a sophisticated drug-linker conjugate primarily designed for use in antibody-drug conjugates (ADCs). This compound integrates Exatecan, a potent inhibitor of DNA topoisomerase I, with a peptide linker that includes glycine and phenylalanine residues. The cyclopropane moiety enhances the structural characteristics of the compound, potentially improving its therapeutic efficacy and specificity against cancer cells.

  • Molecular Formula : C₅₅H₆₀FN₉O₁₃
  • Molecular Weight : 1074.12 g/mol

The compound's reactivity primarily involves interactions with biological targets, particularly DNA topoisomerase I. Upon administration, it undergoes hydrolysis to release Exatecan, which binds to DNA topoisomerase I, inhibiting its activity and disrupting DNA replication, leading to apoptosis in cancer cells.

This compound exhibits significant anti-cancer activity due to its mechanism as a DNA topoisomerase I inhibitor. It interferes with DNA replication processes, inducing cytotoxic effects in rapidly dividing cancer cells.

Biological Activity Summary

  • Target : DNA Topoisomerase I
  • Mechanism : Inhibition of enzyme activity leading to apoptosis
  • Therapeutic Applications : Primarily utilized in targeted cancer therapies through ADCs, enhancing therapeutic efficacy while minimizing systemic toxicity.

Interaction Studies

Interaction studies have demonstrated that this compound effectively binds to specific receptors on cancer cells, facilitating internalization and subsequent release of Exatecan within the cellular environment. Techniques such as surface plasmon resonance and fluorescence microscopy are commonly employed to characterize binding affinities and internalization kinetics .

Case Studies

  • Preclinical Studies : Research indicates that this compound enhances the selectivity and potency of ADCs by targeting specific tumor antigens while minimizing off-target effects.
  • Comparative Analysis : Compared to traditional small molecules like Exatecan alone, this compound's design for targeted delivery significantly improves both efficacy and safety profiles .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeMechanism of ActionUnique Features
MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-ExatecanDrug-linker conjugateDNA Topoisomerase I inhibitionDifferent stereochemistry affecting activity
MC-Gly-Gly-Phe-Gly-Cyclobutanecarboxylic-ExatecanDrug-linker conjugateDNA Topoisomerase I inhibitionCyclobutane ring may alter pharmacokinetics
ExatecanSmall moleculeDNA Topoisomerase I inhibitionNo targeting mechanism; broader systemic effects

The table illustrates that this compound stands out due to its specific design for targeted delivery via ADCs, enhancing both efficacy and safety profiles compared to traditional small molecules.

属性

分子式

C55H60FN9O13

分子量

1074.1 g/mol

IUPAC 名称

N-[2-[[2-[[(2S)-1-[[2-[[(1S)-1-cyclopropyl-2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]-6-(2,5-dioxopyrrol-1-yl)hexanamide

InChI

InChI=1S/C55H60FN9O13/c1-3-55(76)35-21-40-49-33(26-65(40)53(74)34(35)27-77-54(55)75)48-37(16-15-32-29(2)36(56)22-38(62-49)47(32)48)63-52(73)50(31-13-14-31)78-28-60-43(68)24-59-51(72)39(20-30-10-6-4-7-11-30)61-44(69)25-58-42(67)23-57-41(66)12-8-5-9-19-64-45(70)17-18-46(64)71/h4,6-7,10-11,17-18,21-22,31,37,39,50,76H,3,5,8-9,12-16,19-20,23-28H2,1-2H3,(H,57,66)(H,58,67)(H,59,72)(H,60,68)(H,61,69)(H,63,73)/t37-,39-,50-,55-/m0/s1

InChI 键

WKCCHLIWLNJSMH-DVXRIDOZSA-N

手性 SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)[C@H](C7CC7)OCNC(=O)CNC(=O)[C@H](CC8=CC=CC=C8)NC(=O)CNC(=O)CNC(=O)CCCCCN9C(=O)C=CC9=O)O

规范 SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C(C7CC7)OCNC(=O)CNC(=O)C(CC8=CC=CC=C8)NC(=O)CNC(=O)CNC(=O)CCCCCN9C(=O)C=CC9=O)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。